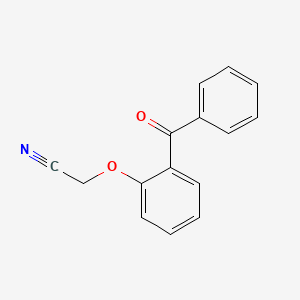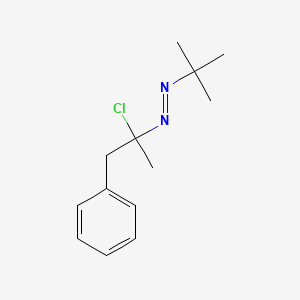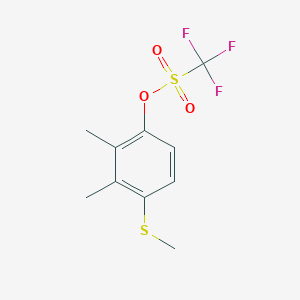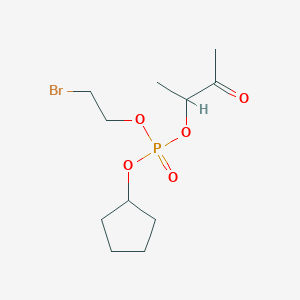
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C11H20BrO5P . This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and a phosphate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate typically involves the reaction of cyclopentyl 3-oxobutan-2-yl phosphate with 2-bromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphate ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphates or reduction to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products include azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Products include oxidized phosphates.
Reduction: Products include alcohol derivatives.
Hydrolysis: Products include cyclopentyl 3-oxobutan-2-yl phosphate and 2-bromoethanol.
Scientific Research Applications
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. The phosphate ester moiety can participate in hydrolysis reactions, releasing the corresponding alcohol and phosphate .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethyl cyclohexyl 3-oxobutan-2-yl phosphate
- 2-Bromoethyl cyclopropyl 3-oxobutan-2-yl phosphate
- 2-Bromoethyl cyclobutyl 3-oxobutan-2-yl phosphate
Uniqueness
2-Bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate is unique due to its specific combination of a cyclopentyl group and a phosphate ester, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopentyl group influences the compound’s steric and electronic characteristics, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
57204-54-3 |
|---|---|
Molecular Formula |
C11H20BrO5P |
Molecular Weight |
343.15 g/mol |
IUPAC Name |
2-bromoethyl cyclopentyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C11H20BrO5P/c1-9(13)10(2)16-18(14,15-8-7-12)17-11-5-3-4-6-11/h10-11H,3-8H2,1-2H3 |
InChI Key |
JNQMEBCYVSQBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OP(=O)(OCCBr)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
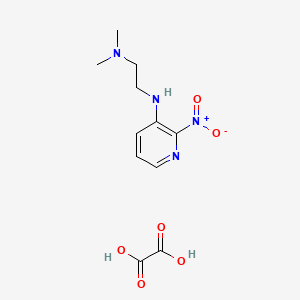
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
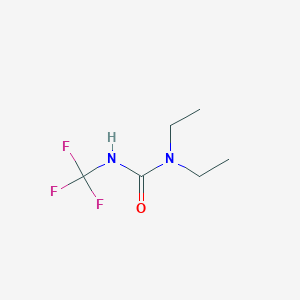
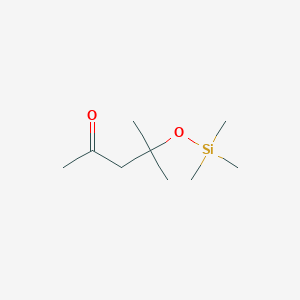
![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
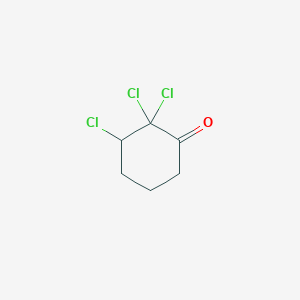
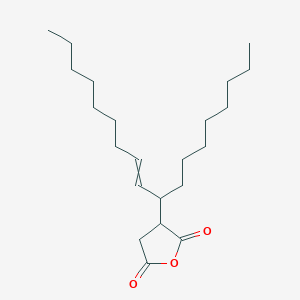
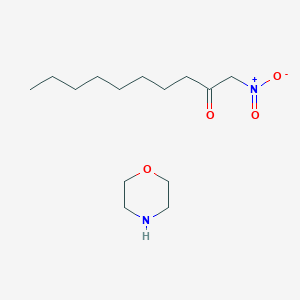
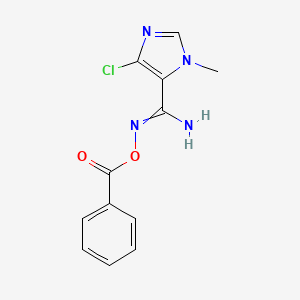
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
